3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- is derived through systematic analysis of its molecular framework:
- Benzoxazole core : A bicyclic structure comprising a benzene ring fused to an oxazole heterocycle (positions 1–2 for benzene and 1’–3’ for oxazole).
- Substituent positioning : The carboxamide group (-CONH2) attaches at position 3 of the benzoxazole ring, while the N-butyl-2-oxo moiety modifies the carboxamide’s nitrogen atom.
The molecular formula C12H14N2O3 (molecular weight: 234.25 g/mol) confirms the presence of 12 carbon atoms, 14 hydrogens, 2 nitrogens, and 3 oxygens. This aligns with the structural interpretation of a butyl chain (C4H9) appended to the carboxamide nitrogen.
Table 1: Nomenclature Breakdown
| Component | Position/Function |
|---|---|
| Benzoxazole | Core bicyclic structure |
| Carboxamide | C3 substituent |
| N-butyl-2-oxo | Nitrogen-bound modification |
The numbering system prioritizes the oxazole ring’s heteroatoms, ensuring compliance with IUPAC’s lowest locant rules.
Structural Relationship to Benzoxazole Derivatives
3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- belongs to a broader class of benzoxazole derivatives distinguished by:
- Heterocyclic fusion : The benzoxazole core combines aromatic stability (benzene) with the reactivity of oxazole’s oxygen and nitrogen atoms.
- Carboxamide functionalization : Unlike simpler benzoxazoles, the C3 carboxamide introduces hydrogen-bonding capacity and planar rigidity, influencing molecular interactions.
- N-alkylation : The N-butyl-2-oxo group modifies electronic properties through inductive effects, altering solubility and steric bulk compared to unsubstituted analogs.
Structural comparison with related compounds :
- 1,2-Benzoxazole-3-carboxamide : Shares the carboxamide group at C3 but lacks the N-butyl modification, resulting in reduced lipophilicity.
- N,N-dimethyl-1,3-benzoxazole-2-carboxamide : Features dimethyl substitution on the carboxamide nitrogen, illustrating how alkyl groups modulate steric effects without oxo-functionalization.
Historical Context in Heterocyclic Chemistry Research
Benzoxazole derivatives first gained prominence in the mid-20th century as synthetic targets for dyestuffs and pharmaceuticals. The development of 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- reflects three key trends:
- Functionalization strategies : Early benzoxazole syntheses focused on halogenation and sulfonation. The introduction of carboxamide groups (as seen here) emerged later to enhance biological compatibility.
- N-alkylation innovations : Methods for selective N-alkylation of benzoxazole carboxamides were refined in the 1990s, enabling the incorporation of complex substituents like the butyl-2-oxo group.
- Computational guidance : Recent advances in molecular modeling (post-2010) have optimized the synthesis of sterically hindered derivatives by predicting reaction pathways and transition states.
The compound’s CAS registry number (1234423-98-3) indicates its relatively recent entry into chemical databases, likely synthesized post-2010 during targeted explorations of benzoxazole bioactivity. Its design likely aimed to balance lipophilicity (via the butyl chain) and hydrogen-bonding potential (via the carboxamide and oxo groups) for drug discovery applications.
Properties
CAS No. |
143207-32-3 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-butyl-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-2-3-8-13-11(15)14-9-6-4-5-7-10(9)17-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15) |
InChI Key |
VAWTXJAARVWUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
The benzoxazolone core is commonly synthesized from substituted 2-aminophenols or 2-hydroxyanilines. The key step involves cyclization to form the benzoxazolone ring, often using carbonyldiimidazole (CDI) or other carbonylating agents.
Pd-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a pivotal method to introduce various substituents on the benzoxazolone ring, especially at positions 5 and 6. This method uses boronic acids or esters and bromo-substituted benzoxazolone precursors under reflux in dioxane or other solvents with bases like sodium carbonate.
- Example conditions: Pd(PPh3)4 catalyst, 2 M Na2CO3, dioxane, reflux for 18 hours, yielding 56–90% of substituted benzoxazolones.
Specific Preparation of N-Butyl Substituted Derivatives
The N-butyl substituent on the carboxamide nitrogen is introduced by using n-butyl isocyanate or by coupling the benzoxazolone intermediate with n-butyl amine derivatives converted to isocyanates.
- The reaction conditions mirror those described above for isocyanate coupling, ensuring selective formation of the N-butyl carboxamide.
Alternative Synthetic Approaches
N-Arylation and Cross-Coupling Variants
In some cases, alternative Pd-catalyzed N-arylation of protected bromo-nitrophenols with heterocyclic amines is employed to access benzoxazolone intermediates, which are then converted to carboxamides.
Friedel–Crafts Acylation and Rearrangement
For introducing acyl groups on the benzoxazolone ring, Friedel–Crafts acylation using benzoyl chloride and AlCl3·DMF complex is used, followed by ring closure and N-acylation steps.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Pd-catalyzed cross-coupling | Pd(PPh3)4, Na2CO3, dioxane, reflux, 18 h | 56–90% yield | Substituted benzoxazolone intermediates |
| 2 | Hydrogenation | H2, Pd/C or Pd(OH)2, ammonium formate, EtOH or MeOH | Quantitative | Reduction of nitro groups |
| 3 | Cyclization | CDI, room temperature | High yield | Formation of benzoxazolone ring |
| 4 | Carboxamide formation | Isocyanate (commercial or in situ), DMAP, pyridine | 40–80% yield | Introduction of N-butyl carboxamide |
| 5 | Alternative N-arylation | Cu-catalyzed cross-coupling | Moderate yields | For complex substitutions |
Research Findings and Optimization
Lead optimization studies have shown that the choice of substituents on the benzoxazolone ring and the nature of the carboxamide substituent (such as N-butyl) significantly affect biological activity and pharmacokinetic properties.
Synthetic routes have been optimized to improve yields and purity, including the use of mild reaction conditions and efficient purification techniques like silica gel chromatography and preparative HPLC.
The use of in situ generated isocyanates has streamlined the synthesis, reducing the need for isolating unstable intermediates and enabling rapid diversification of carboxamide derivatives.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzoxazole and Benzothiazole Derivatives
Key Observations :
- Heteroatom Substitution : Replacing the benzoxazole oxygen with sulfur (benzothiazole) alters electronic properties, affecting binding affinity and metabolic stability .
- Side Chain Modifications : The N-butyl group in ARN14974 enhances lipophilicity compared to shorter chains (e.g., methyl or ethyl in other derivatives), influencing cell permeability and target engagement .
- Functional Groups : Sulfonamide (in ) and carboxylate (in ) substituents introduce polar or charged moieties, impacting solubility and pharmacokinetics.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Solubility: ARN14974’s solubility in DMSO/DMF aligns with its application in biochemical assays, whereas benzothiazole derivatives (e.g., ) show lower aqueous solubility due to nonpolar substituents.
Key Observations :
- ARN14974 : The fluorophenyl group enhances binding to acid ceramidase’s hydrophobic pocket, while the phenylbutyl chain stabilizes interactions with the enzyme’s active site .
- Benzothiazole Derivatives : The sulfur atom in benzothiazoles (e.g., ) may confer redox activity, contributing to antimicrobial effects.
- Catalytic Applications : Benzoxazoles with N,O-bidentate directing groups (e.g., ) facilitate metal-catalyzed reactions, unlike sulfonamide or carboxylate derivatives.
Biological Activity
3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₁₄N₂O₃ and an average molecular mass of approximately 234.255 g/mol. Its structure features a benzoxazole ring fused with a carboxamide group and a butyl group attached to the nitrogen atom, influencing its solubility and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Mass | 234.255 g/mol |
| Functional Groups | Benzoxazole, Carboxamide |
| Solubility | Moderate (influenced by butyl group) |
Research indicates that 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- exhibits several mechanisms of action:
-
Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
- This compound has been identified as an inhibitor of PARP, an enzyme crucial for DNA repair processes. Inhibition can lead to enhanced cytotoxic effects in cancer cells, making it a candidate for therapeutic applications in oncology.
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans . The minimal inhibitory concentrations (MIC) for these activities need further investigation to establish efficacy.
-
Anti-inflammatory Properties :
- The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation .
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzoxazole derivatives, including 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-. These studies often employ various cancer cell lines to assess cytotoxicity:
- Cell Lines Tested :
- Breast cancer (MCF-7, MDA-MB-231)
- Lung cancer (A549)
- Liver cancer (HepG2)
The findings suggest that this compound selectively induces apoptosis in cancer cells while showing lower toxicity to normal cells .
Antimicrobial Activity
The antimicrobial effects were evaluated against model bacterial strains:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Bacillus subtilis | Active | 32 |
| Escherichia coli | Not significantly active | >64 |
| Candida albicans | Active | 16 |
These results indicate that while the compound shows promise against certain pathogens, its activity varies significantly across different strains .
Case Studies
-
Inhibition Studies :
A study highlighted the compound's ability to inhibit cell migration and invasion in vitro using Boyden chamber assays. The results indicated that it could effectively reduce tumor growth in animal models when administered intraperitoneally . -
Structure-Activity Relationship (SAR) :
Research into SAR has shown that modifications to the benzoxazole structure can significantly affect biological activity. For instance, compounds with electron-donating groups demonstrated enhanced antibacterial properties compared to those with electron-withdrawing groups .
Q & A
Q. What are the recommended synthetic routes for 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzoxazole precursors. For example, analogous benzoxazole derivatives are synthesized by reacting 2-aminophenol derivatives with carbonyl-containing reagents under acidic conditions . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical. A typical protocol involves refluxing in ethanol with a catalytic amount of sulfuric acid, followed by purification via column chromatography . Key Reaction Parameters :
| Parameter | Typical Condition |
|---|---|
| Solvent | Ethanol or DMF |
| Temperature | 80–100°C |
| Catalyst | H₂SO₄ or p-toluenesulfonic acid |
| Purification | Column chromatography |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of the benzoxazole core and substituent positions . Spectroscopic methods complement crystallography:
- ¹H/¹³C NMR : Assign peaks to protons and carbons in the benzoxazole ring (e.g., characteristic shifts for the N-butyl-2-oxo group at δ ~2.5–3.5 ppm for protons and ~170–180 ppm for carbonyl carbons) .
- FT-IR : Identify carbonyl (C=O) stretching vibrations at ~1650–1750 cm⁻¹ .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching C₁₀H₁₂N₂O₃) .
Q. What are the preliminary biological activities associated with this compound?
- Methodological Answer : Benzoxazole derivatives exhibit antimicrobial and enzyme-inhibitory activities . For initial screening:
- Perform in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar dilution methods .
- Evaluate enzyme inhibition (e.g., cyclooxygenase-2 or kinases) via fluorometric or colorimetric assays .
Note : Activity is influenced by substituent positioning; the N-butyl-2-oxo group may enhance lipophilicity and membrane permeability .
Advanced Research Questions
Q. How to design experiments to study interactions with biological targets (e.g., proteins or DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity (KD) in real-time .
- Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to active sites using software like GROMACS or AMBER .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Critical Consideration : Include negative controls (e.g., scrambled DNA or denatured proteins) to validate specificity.
Q. How to address contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigate by:
- Standardizing Assay Conditions : Use identical buffer pH, temperature, and incubation times .
- Stability Testing : Perform HPLC or LC-MS to verify compound integrity under assay conditions .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian hierarchical models) to identify outliers .
Example : If IC₅₀ varies between enzymatic and cell-based assays, evaluate cell permeability via PAMPA assays .
Q. What strategies optimize synthetic protocols for high yield and reproducibility?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Scale-Up Challenges : Monitor exothermic reactions during scale-up using calorimetry to prevent decomposition .
Case Study : A 20% yield increase was achieved by replacing H₂SO₄ with Amberlyst-15 as a recyclable catalyst .
Data Contradiction Analysis Framework
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
